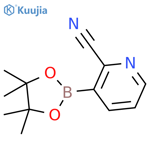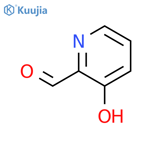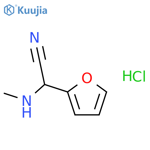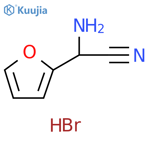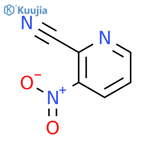- Straightforward access to ethyl 3-aminofuropyridine-2-carboxylates from 1-chloro-2-cyano- or 1-hydroxy-2-cyano-substituted pyridines, Synthesis, 2007, (20), 3247-3251
Cas no 932-35-4 (3-hydroxypyridine-2-carbonitrile)
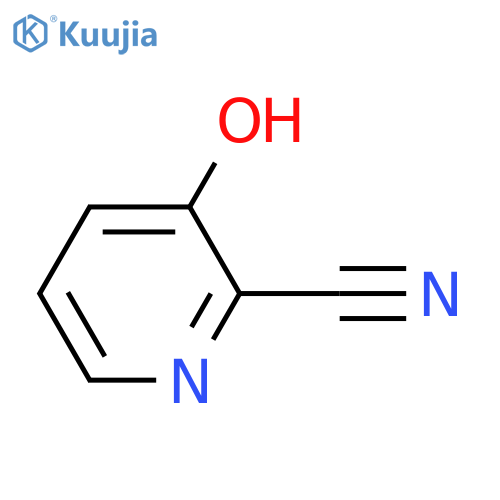
932-35-4 structure
商品名:3-hydroxypyridine-2-carbonitrile
3-hydroxypyridine-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxypicolinonitrile
- 3-Hydroxypyridine-2-carbonitrile
- 2-Cyano-3-hydroxypyridine
- 2-Cyano-3-hydroxpyridine
- 2-Pyridinecarbonitrile, 3-hydroxy-
- 2-cyano-3-pyridinol
- 3-Hydroxy-2-cyanopyridine
- Hydroxycyanazin
- PubChem9231
- 2-Cyano-3-hydroxy pyridine
- KSC494M0R
- XTVFTOVNAKNVQK-UHFFFAOYSA-
- 3-Hydroxy-2-pyridinecarbonitrile
- XTVFTOVNAKNVQK-UHFFFAOYSA-N
- 3-hydroxy-pyridine-2-carbonitrile
- STL556711
- SBB065308
- BBL102902
- 3-Hydroxy-2-pyridinecarbonitrile (ACI)
- Picolinonitrile, 3-hydroxy- (7CI, 8CI)
- 2-Cyano-3-pyridinol; 3-Hydroxy-2-cyanopyridine; 3-Hydroxypicolinonitrile; 3-Hydroxy-2-pyridinecarbonitrile; 3-Hydroxy-(7CI,8CI)picolinonitrile;
- EINECS 213-251-8
- InChI=1/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H
- 3-Hydroxy-2-pyridinecarbonitrile, AldrichCPR
- 932-35-4
- SY031451
- EN300-188548
- DB-217271
- SCHEMBL304561
- W-100247
- CS-W011210
- MFCD01646135
- PS-5915
- NS00039535
- DTXSID10239324
- AKOS005199046
- BP-12591
- AC-907/34117002
- C1664
- O11015
- PB43869
- 3-hydroxypyridine-2-carbonitrile
-
- MDL: MFCD01646135
- インチ: 1S/C6H4N2O/c7-4-5-6(9)2-1-3-8-5/h1-3,9H
- InChIKey: XTVFTOVNAKNVQK-UHFFFAOYSA-N
- ほほえんだ: N#CC1C(O)=CC=CN=1
計算された属性
- せいみつぶんしりょう: 120.03200
- どういたいしつりょう: 120.032362755g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 56.9
- 互変異性体の数: 3
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 未確定
- ふってん: 429.2°C at 760 mmHg
- PSA: 56.91000
- LogP: 0.65888
- ようかいせい: 未確定
3-hydroxypyridine-2-carbonitrile セキュリティ情報
-
記号:

- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H301+H311+H331
- 警告文: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P403+P233-P405-P501
- 危険物輸送番号:3439
- 危険カテゴリコード: 20/21/22-36/37/38-41-37/38-22
- セキュリティの説明: S26; S36/37/39
-
危険物標識:


- ちょぞうじょうけん:Inert atmosphere,Room Temperature
- リスク用語:R20/21/22
- 危険レベル:6.1
- 包装グループ:III
3-hydroxypyridine-2-carbonitrile 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-hydroxypyridine-2-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021371-25g |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 98% | 25g |
5103.0CNY | 2021-07-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB121284-10G |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 97% | 10g |
¥ 534.00 | 2023-04-12 | |
| Chemenu | CM175887-25g |
2-Cyano-3-hydroxypyridine |
932-35-4 | 98% | 25g |
$196 | 2022-06-09 | |
| Enamine | EN300-188548-0.1g |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 95% | 0.1g |
$19.0 | 2023-09-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 021371-5g |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 98% | 5g |
1266.0CNY | 2021-07-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032674-25g |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 98% | 25g |
¥849 | 2024-05-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046940-5g |
3-Hydroxypicolinonitrile |
932-35-4 | 98% | 5g |
¥228.00 | 2024-04-25 | |
| TRC | C987963-1g |
2-Cyano-3-hydroxypyridine |
932-35-4 | 1g |
$ 75.00 | 2022-06-06 | ||
| Matrix Scientific | 021371-25g |
2-Cyano-3-hydroxypyridine, 98% |
932-35-4 | 98% | 25g |
$314.00 | 2023-09-09 | |
| eNovation Chemicals LLC | Y1095984-25G |
3-hydroxypyridine-2-carbonitrile |
932-35-4 | 97% | 25g |
$110 | 2024-05-23 |
3-hydroxypyridine-2-carbonitrile 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Acetone , Water ; rt → 0 °C
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 0 - 8 °C; 20 min, 0 - 8 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 0 - 8 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 - 8 °C
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ; 0 - 8 °C; 20 min, 0 - 8 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 0 - 8 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; 0 - 8 °C
リファレンス
合成方法 2
合成方法 3
はんのうじょうけん
1.1 Reagents: Hydrochloric acid , Bromine Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; 7 h, rt
1.2 Reagents: Sodium hydroxide , Sodium thiosulfate Solvents: Water ; pH 3
1.2 Reagents: Sodium hydroxide , Sodium thiosulfate Solvents: Water ; pH 3
リファレンス
- Preparation of cyanopyridine compounds from furfural derivatives by cyanation, oxidation, and halogenation, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Dichloromethane ; 0 °C; 16 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
1.2 Reagents: Potassium carbonate Solvents: Water ; pH 8, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6, rt
リファレンス
- Method for synthesis of 3-hydroxy-2-picolinic acid and derivatives thereof from 3-hydroxypyridine and its derivatives via oxidation, cyanation and hydrolysis, China, , ,
合成方法 5
はんのうじょうけん
1.1 Reagents: Hydrochloric acid , Chlorine
リファレンス
- Preparation of derivatives of 3-hydroxypicolinic acid from furfural, Acta Chemica Scandinavica, 1965, 19(5), 1147-52
合成方法 6
合成方法 7
はんのうじょうけん
1.1 Reagents: Hydrogen bromide Solvents: Water ; 20 - 30 min, < 5 °C; 50 °C; 20 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 20 min, 20 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 40 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 20 min, 20 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ; 40 °C
リファレンス
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids via acetylation of 4-alkoxy-3-acetoxypicolinic acids under Schotten-Baumann reaction conditions, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Reagents: Hydrogen peroxide , Hydrogen bromide Solvents: Water ; 20 - 30 min, < 5 °C; < 5 °C → rt; rt → 50 °C; 50 °C → 20 °C; 20 min, 20 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ; 20 °C → 40 °C; 45 min, cooled
1.2 Reagents: Sodium bisulfite Solvents: Water ; 20 °C → 40 °C; 45 min, cooled
リファレンス
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids, World Intellectual Property Organization, , ,
合成方法 9
はんのうじょうけん
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Tetrahydrofuran , Water ; 1 h, 23 °C
リファレンス
- Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridines, Organic Letters, 2005, 7(4), 577-579
合成方法 10
合成方法 11
はんのうじょうけん
リファレンス
- Mercaptopyridinecarboxylic acids. Synthesis and hypoglycemic activity, Journal of Medicinal Chemistry, 1974, 17(10), 1065-71
合成方法 12
はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide , Hydrogen bromide Solvents: Water ; 8 h, rt
リファレンス
- Preparation of pyran, pyridine and other derivatives and compositions with them for inhibiting influenza RNA polymerase PA subunit endonuclease, United States, , ,
合成方法 13
はんのうじょうけん
1.1 Reagents: Ammonium acetate Solvents: Ethyl acetate , Water ; 5 min, rt → 15 °C; 15 °C → 22 °C; overnight, 22 °C
リファレンス
- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids, World Intellectual Property Organization, , ,
合成方法 14
はんのうじょうけん
リファレンス
- Regioselective cyanation of 3-substituted pyridine 1-oxides, Heterocycles, 1984, 22(1), 93-6
合成方法 15
はんのうじょうけん
リファレンス
- Trimethylsilanol as a leaving group; III. A simple one-step conversion of aromatic heterocyclic N-oxides to α-cyano aromatic N-heterocycles, Synthesis, 1983, (4), 316-19
3-hydroxypyridine-2-carbonitrile Raw materials
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)picolinonitrile
- 3-Hydroxypyridine N-Oxide
- 2-(furan-2-yl)-2-(methylamino)acetonitrile hydrochloride
- 2-Furanacetonitrile, α-amino-, hydrobromide (1:1)
- 3-nitropyridine-2-carbonitrile
- trimethylsilanecarbonitrile
- 3-hydroxypyridine-2-carbaldehyde
- a-amino-2-Furanacetonitrile
3-hydroxypyridine-2-carbonitrile Preparation Products
932-35-4 (3-hydroxypyridine-2-carbonitrile) 関連製品
- 86869-14-9(5-hydroxypyridine-2-carbonitrile)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:932-35-4)3-hydroxypyridine-2-carbonitrile

清らかである:99%/99%
はかる:25g/100g
価格 ($):150.0/552.0
